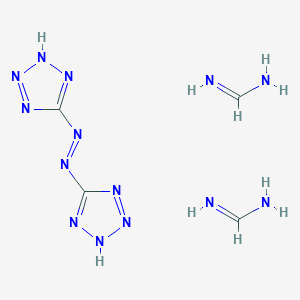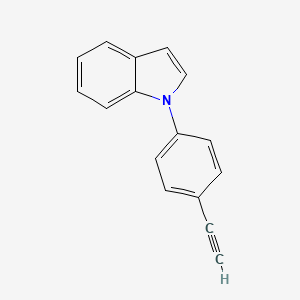
1-(4-Ethynylphenyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethynylphenyl)-1H-indole is an organic compound that features an indole core substituted with an ethynyl group at the 4-position of the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethynylphenyl)-1H-indole typically involves the Sonogashira coupling reaction. This reaction employs a palladium catalyst and a copper co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl halide . The general reaction conditions include:
Catalysts: Palladium(0) complexes (e.g., Pd(PPh3)4) and copper(I) iodide.
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Base: Triethylamine or diisopropylethylamine.
Temperature: Room temperature to 60°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalability of the Sonogashira coupling reaction makes it a viable option for large-scale synthesis. The reaction’s mild conditions and high yields are advantageous for industrial applications.
化学反応の分析
Types of Reactions
1-(4-Ethynylphenyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The indole ring can be reduced under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of dihydroindole derivatives.
Substitution: Formation of halogenated indole derivatives.
科学的研究の応用
1-(4-Ethynylphenyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers
作用機序
The mechanism of action of 1-(4-Ethynylphenyl)-1H-indole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
1-(4-Ethynylphenyl)-2H-indole: Similar structure but with a different substitution pattern on the indole ring.
1-(4-Ethynylphenyl)-1H-pyrrole: Contains a pyrrole ring instead of an indole ring.
1-(4-Ethynylphenyl)-1H-benzimidazole: Features a benzimidazole core instead of an indole core
Uniqueness
1-(4-Ethynylphenyl)-1H-indole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
特性
CAS番号 |
823821-67-6 |
|---|---|
分子式 |
C16H11N |
分子量 |
217.26 g/mol |
IUPAC名 |
1-(4-ethynylphenyl)indole |
InChI |
InChI=1S/C16H11N/c1-2-13-7-9-15(10-8-13)17-12-11-14-5-3-4-6-16(14)17/h1,3-12H |
InChIキー |
WWEXJJBXBQJRDW-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC=C(C=C1)N2C=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-[(3-Methoxyphenyl)methyl]phenyl]thiourea](/img/structure/B14206331.png)
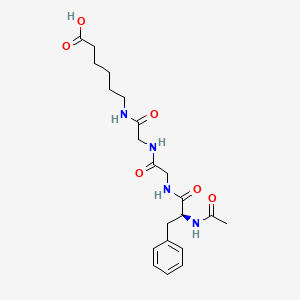
![4,4'-Bis[(benzyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl](/img/structure/B14206356.png)
![6-Cyclohexyl-3,5-dimethyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B14206362.png)
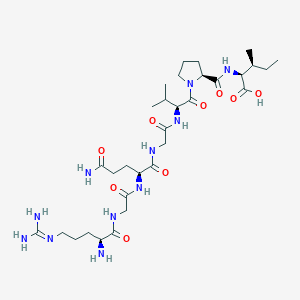
![[3-(Trifluoromethyl)undec-1-EN-3-YL]benzene](/img/structure/B14206369.png)
![2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B14206373.png)
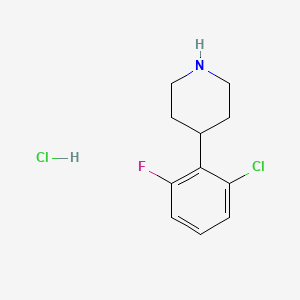


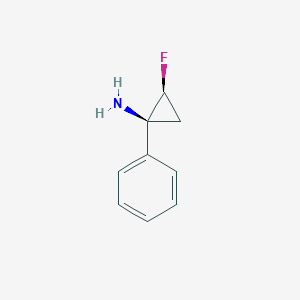
![N-Methyl-N'-[3-(methylamino)-1,2,4-thiadiazol-5-yl]thiourea](/img/structure/B14206401.png)
![2,5-Cyclohexadien-1-one, 2,6-bis[(dimethylamino)methyl]-4-nitroso-](/img/structure/B14206406.png)
